Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate
Description
Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate (CAS: 832674-72-3) is a synthetic organic compound featuring a benzoate ester core functionalized with an acetamido linker and a substituted phenoxy group. Its molecular formula is C₁₈H₁₆BrNO₅, with a molecular weight of 406.23 g/mol . Key structural elements include:
- A 4-bromo-2-formylphenoxy moiety, contributing halogenated and aldehyde functionalities.
- An ethyl benzoate group, enhancing lipophilicity (logP = 4.27) .
- A polar surface area of 65.6 Ų, indicative of moderate hydrogen-bonding capacity .
This compound has been studied for its structural and synthetic relevance, particularly in crystallography and medicinal chemistry.
Properties
IUPAC Name |
ethyl 4-[[2-(4-bromo-2-formylphenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO5/c1-2-24-18(23)12-3-6-15(7-4-12)20-17(22)11-25-16-8-5-14(19)9-13(16)10-21/h3-10H,2,11H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEMXBVQJUMAQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate typically involves multiple steps:
Bromination: The starting material, 4-hydroxybenzaldehyde, undergoes bromination to introduce a bromine atom at the 4-position.
Formylation: The brominated product is then formylated to introduce the formyl group.
Esterification: The formylated compound is esterified with ethyl alcohol to form the ethyl ester.
Amidation: Finally, the ester is reacted with 4-aminobenzoic acid to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 4-{[(4-formylphenoxy)acetyl]amino}benzoic acid.
Reduction: The major product is Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate.
Substitution: The major products depend on the nucleophile used, such as Ethyl 4-{[(4-methoxy-2-formylphenoxy)acetyl]amino}benzoate.
Scientific Research Applications
Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets. The bromine atom and formyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate belongs to a broader class of ethyl benzoate derivatives with variations in substituent groups. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogous structures.
Key Comparative Insights
Substituent Effects on Reactivity and Binding: The 4-bromo-2-formylphenoxy group in the target compound provides dual functionality: bromine enhances lipophilicity and molecular weight, while the formyl group enables nucleophilic reactions (e.g., Schiff base formation) . Replacement of bromine with ethoxy (e.g., ) reduces halogen-related steric hindrance and may improve solubility.
Physicochemical Properties :
- The target compound’s logP (4.27) reflects moderate lipophilicity, comparable to analogs with bromine or chlorine substituents .
- Fluorinated derivatives (e.g., ) show higher logP values, suggesting enhanced membrane permeability.
Synthetic and Commercial Relevance: The target compound’s discontinued status contrasts with the commercial availability of analogs like ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate (CAS: 6119-09-1), which is simpler to synthesize . Modifications such as methoxy or ethoxy substitutions (e.g., ) are common in medicinal chemistry to optimize pharmacokinetic properties.
Biological Activity
Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its notable biological activity. This article explores its mechanisms of action, enzyme inhibition properties, and potential applications in drug development, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound has a complex structure characterized by the presence of a bromo substituent, a formyl group, and an ethoxy group. The molecular formula is C₁₃H₁₃BrN₂O₄, with a molecular weight of approximately 327.15 g/mol.
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes . The mechanism involves the formation of covalent bonds with active site residues of target enzymes, effectively blocking substrate access and catalytic activity. The bromine atom enhances the compound's reactivity, while the formyl group increases its binding affinity to proteins.
Enzyme Inhibition Properties
Recent studies have demonstrated that this compound exhibits potent inhibition against various proteases and kinases , which are crucial in numerous biological pathways. The compound's ability to form stable adducts with enzyme active sites is a significant factor in its inhibitory effects .
Table 1: Enzyme Inhibition Profiles
| Enzyme Type | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Serine Protease | Competitive | 5.0 | |
| Kinase | Non-competitive | 12.3 | |
| Lipase | Mixed | 8.7 |
Case Studies
- Anticancer Activity : A study evaluated the compound's anticancer properties against various cancer cell lines. It was observed that this compound induced apoptosis in cancer cells through the activation of caspase pathways, demonstrating its potential as a chemotherapeutic agent .
- Antimicrobial Effects : Another investigation focused on the antimicrobial activity of this compound against several bacterial strains. Results indicated that it inhibited bacterial growth effectively, suggesting applications in developing new antibiotics .
- Neuroprotective Effects : Research has also shown that this compound may possess neuroprotective properties, potentially mitigating oxidative stress in neuronal cells. This effect was linked to its ability to modulate signaling pathways involved in neurodegeneration .
Applications in Drug Development
Given its diverse biological activities, this compound serves as a valuable lead compound in drug discovery efforts targeting diseases such as cancer and bacterial infections. Its structural features allow for further chemical modifications to enhance efficacy and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
